2-(But-3-en-2-yl)isoindoline-1,3-dione
Overview
Description
2-(But-3-en-2-yl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(But-3-en-2-yl)isoindoline-1,3-dione involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions. The reaction is typically catalyzed by silica-supported niobium complex (SiO2-tpy-Nb), yielding the desired product with moderate to excellent yields (41–93%) . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen in toluene, under pressurized oxygen conditions, followed by heating at 100°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted isoindoline-1,3-diones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Scientific Research Applications
2-(But-3-en-2-yl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antipsychotic and antiseizure properties.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are dose- and time-dependent, indicating that its activity is closely related to its concentration and exposure duration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(But-3-en-2-yl)isoindoline-1,3-dione include:
- N-(3-Buten-1-yl)phthalimide
- Diethyl 2-methyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate dopamine receptors and its potential antipsychotic and antiseizure properties distinguish it from other similar compounds .
Properties
IUPAC Name |
2-but-3-en-2-ylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCZWZDXSDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383980 | |
Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-05-6 | |
Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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